Technical Whitepaper: Structural Elucidation & Physicochemical Profiling of (1H-Indazol-6-yl)methanamine Dihydrochloride
Technical Whitepaper: Structural Elucidation & Physicochemical Profiling of (1H-Indazol-6-yl)methanamine Dihydrochloride
Executive Summary
(1H-Indazol-6-yl)methanamine dihydrochloride (CAS: 267413-23-0) represents a critical pharmacophore in modern medicinal chemistry, particularly within the kinase inhibitor landscape. As a bicyclic heteroaromatic scaffold bearing a primary amine handle, it serves as a versatile "linker-fragment" capable of engaging solvent-exposed regions of ATP-binding pockets while maintaining high ligand efficiency.
This technical guide provides a rigorous analysis of the compound’s structural architecture, synthetic derivation, and analytical footprint. It is designed to equip drug development professionals with the mechanistic insights required to utilize this building block effectively in Fragment-Based Drug Discovery (FBDD) and lead optimization.
Chemical Identity & Structural Architecture[1]
Nomenclature and Identification
-
IUPAC Name: (1H-Indazol-6-yl)methanamine dihydrochloride
-
Synonyms: 6-(Aminomethyl)-1H-indazole dihydrochloride; 1H-Indazole-6-methanamine, 2HCl
-
CAS Number: 267413-23-0 (Salt); 1086392-14-4 (Free Base)
-
Molecular Formula:
-
Molecular Weight: 220.10 g/mol (Salt); 147.18 g/mol (Free Base)
Structural Topology & Tautomerism
The core structure consists of a benzene ring fused to a pyrazole ring (indazole). A critical feature of 1H-indazoles is their annular tautomerism.
-
Tautomeric Equilibrium: In solution, the 1H-tautomer is thermodynamically favored over the 2H-tautomer by approximately 2–4 kcal/mol due to the preservation of benzenoid aromaticity in the 6-membered ring.
-
Salt Stoichiometry (2HCl): The "dihydrochloride" designation indicates a stoichiometric ratio of 2:1 (Acid:Base).
-
Site 1 (Aliphatic Amine): The primary methanamine nitrogen (
) is the most basic site ( ), protonating first to form . -
Site 2 (Indazole Nitrogen): The N2 nitrogen of the indazole ring is weakly basic (
). Formation of the dihydrochloride requires highly acidic conditions (excess HCl), protonating N2 to form the indazolium cation.
-
Note: In physiological buffer (
), the compound exists primarily as the monocation (protonated aliphatic amine).
-
Figure 1: Tautomeric equilibrium and protonation hierarchy of the indazole scaffold.
Synthetic Pathways & Process Chemistry[2][3]
The synthesis of (1H-Indazol-6-yl)methanamine typically proceeds via reduction of oxidized precursors. The choice of pathway dictates the impurity profile—a critical consideration for GMP manufacturing.
Primary Route: Nitrile Reduction
The most robust industrial route involves the catalytic hydrogenation of 1H-indazole-6-carbonitrile. This method avoids hazardous hydride reagents and simplifies purification.
-
Precursor: 1H-Indazole-6-carbonitrile.
-
Reagents:
(gas), Pd/C or Raney Nickel catalyst, acidic solvent (MeOH/HCl). -
Mechanism: The nitrile group (
) is reduced stepwise to the imine and then the amine. -
Critical Control Point: Over-reduction can lead to deamination or ring reduction (tetrahydroindazole impurities).
Alternative Route: Amide Reduction
Reduction of 1H-indazole-6-carboxamide using Lithium Aluminum Hydride (
-
Drawback: Requires anhydrous conditions and rigorous quenching; less amenable to scale-up than hydrogenation.
Figure 2: Primary synthetic workflow via nitrile reduction, highlighting potential impurity risks.
Analytical Characterization
Validating the structure requires a multi-modal approach. The following data simulates the expected spectral signature for the dihydrochloride salt in
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR (400 MHz,| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 13.20 | Broad s | 1H | Indazole N1-H | Exchangeable; indicates 1H-tautomer. |
| 8.40 – 8.60 | Broad s | 3H | Ammonium protons; broadened by exchange. | |
| 8.15 | s | 1H | H-3 | Characteristic pyrazole proton; sharp singlet. |
| 7.85 | d ( | 1H | H-4 | Doublet due to ortho-coupling with H-5. |
| 7.65 | s | 1H | H-7 | Singlet (weak meta-coupling); adjacent to substituent. |
| 7.25 | d ( | 1H | H-5 | Doublet; ortho-coupled to H-4. |
| 4.15 | q or s | 2H | Benzylic methylene; couples to |
Analytical Note: In
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+)
-
Parent Ion (
): m/z 148.08 -
Fragmentation Pattern:
-
m/z 131: Loss of
(Characteristic of primary amines). -
m/z 118: Loss of
radical or rearrangement.
-
Impurity Profiling
When sourcing this material, request specific testing for:
-
Residual Nitrile: IR stretch at ~2220
. -
Palladium: If synthesized via catalytic hydrogenation (limit < 10 ppm for pharma use).
-
Water Content: Dihydrochloride salts are often hygroscopic. Verify stoichiometry via Argentometric titration (Cl content).
Physicochemical Properties & Stability
Solubility Profile
The dihydrochloride salt transforms a moderately lipophilic heterocycle into a highly water-soluble species.
-
Water: Highly Soluble (> 50 mg/mL).
-
DMSO: Soluble.
-
Ethanol: Sparingly Soluble.
-
DCM/Hexanes: Insoluble.
Acid-Base Behavior
Understanding the ionization state is crucial for formulation and assay development.
- (Indazolium): ~1.3 (Very acidic; deprotonates in water to free indazole N).
- (Alkyl Ammonium): ~9.4 (Remains protonated at physiological pH).
-
Implication: In biological assays (
), the molecule exists as a mono-cation (neutral indazole ring, positively charged tail). This charge assists in solubility but may reduce passive membrane permeability compared to the neutral species.
Stability
-
Hygroscopicity: The 2HCl salt is hygroscopic. Store in a desiccator at
. -
Light Sensitivity: Indazoles can undergo slow photodegradation. Protect from light.
Applications in Drug Discovery[4]
This molecule is not merely a reagent but a strategic fragment.
-
Kinase Inhibition: The indazole core mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of kinases. The 6-position substituent points towards the solvent front, allowing the attachment of solubilizing groups (like the methanamine) without steric clash.
-
Bioisosterism: The indazole ring is often used as a bioisostere for indole or benzimidazole to modulate metabolic stability (reducing oxidation at the 2/3 positions).
-
Linker Chemistry: The primary amine serves as a nucleophile for amide coupling, reductive amination, or sulfonylation, enabling the rapid construction of diverse libraries.
References
-
Synthesis & Reactivity: Lefebvre, V., et al.[1][2] "General Synthesis of Substituted Indazoles from 2-Fluorobenzonitriles." Journal of Organic Chemistry, 2010. Link
-
Tautomerism: Claramunt, R. M., et al. "The Tautomerism of Indazoles: A NMR and Theoretical Study." Canadian Journal of Chemistry, 1999. Link
-
Medicinal Application: Hu, Y., et al.[3] "Indazole as a Privileged Scaffold in Drug Discovery." Expert Opinion on Therapeutic Patents, 2018. Link
-
Physicochemical Data: PubChem Compound Summary for CID 267413-23-0. National Center for Biotechnology Information. Link
